2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-tert-butyl-8,8-dimethyl-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H22N2O/c1-13(2,3)10-8-12(17)16-7-6-14(4,5)9-11(16)15-10/h8H,6-7,9H2,1-5H3 |
InChI Key |
WSKRSMGDKVCBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN2C(=NC(=CC2=O)C(C)(C)C)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a formamide derivative under acidic or basic conditions can lead to the formation of the desired pyrido[1,2-a]pyrimidin-4-one core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced pyrido[1,2-a]pyrimidin-4-one derivatives .
Scientific Research Applications
2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Observations :
Pharmacologically Active Analogs
Risperidone Derivatives :
Risperidone (CAS 106266-06-2) is a 4H-pyrido[1,2-a]pyrimidin-4-one derivative with a 2-methyl group and a complex piperidinyl-ethyl-benzisoxazole substituent. Its molecular formula is C₂₃H₂₇FN₄O₂ , with a molecular weight of 410.49 g/mol .
Key Observations :
- The piperidinyl-ethyl-benzisoxazole chain in Risperidone confers high receptor affinity, whereas the target compound’s simpler substituents suggest a different biological profile .
- Hydroxylation in Risperidone metabolites improves water solubility, whereas the tert-butyl group in the target compound may favor lipophilicity .
Core Structure Variations
Key Observations :
Q & A
Q. What are the standard synthetic routes for preparing 2-tert-Butyl-8,8-dimethyl-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Core formation : Cyclization of pyridine and pyrimidine precursors under reflux with catalysts like CuI (Ullmann coupling) or Pd-based systems .
- Substituent introduction : Alkylation at the 2- and 8-positions using tert-butyl halides or dimethylating agents (e.g., dimethyl sulfate) under basic conditions (K₂CO₃ in DMF) .
- Optimization : Yields (43–70%) depend on solvent polarity (DMF > THF), temperature (80–120°C), and catalyst loading (5–10 mol% CuI). Lower yields occur with sterically hindered tert-butyl groups due to incomplete alkylation .
Q. How is structural characterization performed for this compound, particularly with multiple substituents?
Q. What in vitro assays are suitable for preliminary biological activity screening?
Q. How do steric effects from tert-butyl and dimethyl groups influence reactivity?
Q. What purification techniques are effective for isolating this compound?
- Chromatography : Silica gel column chromatography (hexane:EtOAc gradient) removes unreacted precursors .
- Crystallization : Recrystallization from ethanol/water yields high-purity crystals (mp 118–177°C) .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for CuI-catalyzed synthesis of this compound?
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., oxidative addition of CuI to aryl halides) .
- DFT calculations : Model transition states to confirm Ullmann coupling pathways and steric effects .
- Isotopic labeling : Use deuterated tert-butyl groups to track regioselectivity in alkylation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Off-target profiling : Use proteome-wide microarrays to identify non-specific binding .
- Meta-analysis : Compare data across analogs (e.g., 2-phenyl vs. 2-cyclopropyl derivatives) to isolate substituent-specific effects .
Q. How can isotopic labeling (e.g., deuterated analogs) enhance metabolic stability studies?
- Synthesis : Replace tert-butyl with CD₃ groups via deuteroalkylation (e.g., using CD₃I/K₂CO₃) .
- Mass spectrometry : Track deuterium retention in liver microsomes to quantify metabolic degradation .
- Pharmacokinetics : Compare AUC (area under the curve) of deuterated vs. non-deuterated analogs in rodent models .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2) or antimicrobial targets (e.g., DNA gyrase) .
- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
- QSAR : Correlate substituent hydrophobicity (logP) with antibacterial potency .
Q. How can reaction scalability be optimized without compromising purity?
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., tert-butyl group hydrolysis) by precise temperature control .
- DoE (Design of Experiments) : Statistically optimize variables (catalyst loading, solvent ratio) using response surface methodology .
- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
